REACTION_CXSMILES
|
C([Sn](CCCC)(CCCC)[C:6]1[N:11]=[CH:10][CH:9]=[CH:8][N:7]=1)CCC.[Cl:20][C:21]1[CH:26]=[CH:25][C:24]([N:27]([C:31]2[CH:36]=[N:35][CH:34]=[C:33](Cl)[N:32]=2)[C:28](=[O:30])[OH:29])=[CH:23][CH:22]=1.[Cl-].[Li+].[C:40]1([CH3:46])[CH:45]=CC=C[CH:41]=1>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[C:40]([O:29][C:28](=[O:30])[N:27]([C:24]1[CH:25]=[CH:26][C:21]([Cl:20])=[CH:22][CH:23]=1)[C:31]1[CH:36]=[N:35][CH:34]=[C:33]([C:6]2[N:7]=[CH:8][CH:9]=[CH:10][N:11]=2)[N:32]=1)([CH3:46])([CH3:45])[CH3:41] |f:2.3,^1:49,68|
|
Name
|
|
Quantity
|
493 mg
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](C1=NC=CC=N1)(CCCC)CCCC
|
Name
|
(4-chloro-phenyl)-(6-chloro-pyrazin-2-yl)-carbamic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)N(C(O)=O)C1=NC(=CN=C1)Cl
|
Name
|
butyl ester
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
170 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
95 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux over night
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with aqueous sodium hydrogen carbonate and brine
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ethyl acetate (4×15 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (ethyl acetate/heptane as eluent)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(N(C1=NC(=CN=C1)C1=NC=CC=N1)C1=CC=C(C=C1)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53 mg | |
YIELD: PERCENTYIELD | 10% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |